molecular formula C22H25N3O4 B2730155 4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-98-4

4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2730155
CAS No.: 537679-98-4
M. Wt: 395.459
InChI Key: FSCTWRJZVRNIFR-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Biological Activity

4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Condensation Reactions : The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenylamine to form an intermediate Schiff base.
  • Cyclization : The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the tetrahydropyrimidine ring.
  • Amidation : The final step involves amidation of the carboxylic acid group with an appropriate amine to yield the target compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of tetrahydropyrimidine derivatives. The presence of methoxy groups in the structure has been associated with enhanced antibacterial activity against various pathogens. For instance:

  • A study demonstrated that derivatives similar to our compound exhibited significant activity against E. coli, S. aureus, and C. albicans due to structural features that enhance their interaction with microbial targets .
CompoundActivityTarget PathogenReference
This compoundModerateE. coli, S. aureus

Anticancer Activity

The compound has also shown promise in anticancer research. Its mechanism may involve:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 10 µM to 20 µM .

Antiviral Activity

Research on related tetrahydropyrimidine compounds suggests potential antiviral activity against HIV integrase. In vitro assays indicated that some derivatives could inhibit strand transfer reactions critical for viral replication . However, further studies are needed to establish the efficacy and safety profiles for these applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with specific receptors on cell surfaces, triggering intracellular signaling pathways.
  • DNA Intercalation : By intercalating into DNA structures, it can affect gene expression and cellular functions.

Case Studies

A notable case study involved the evaluation of a series of tetrahydropyrimidine derivatives for their antiviral properties against HIV integrase. The most active compound from this series exhibited an IC50 value of 0.65 µM in isolated enzyme assays but did not show significant activity in cell culture assays below cytotoxic concentrations .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

1. Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines have significant antimicrobial properties. Studies have shown that compounds similar to 4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can inhibit the growth of various bacteria and fungi. For instance, pyrimidine derivatives are known to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus .

2. Anticancer Potential
Compounds with a similar structural framework have been investigated for their anticancer properties. They may exert cytotoxic effects on cancer cells through mechanisms such as enzyme inhibition and receptor binding, which disrupt cellular signaling pathways essential for cancer cell survival .

3. Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Such inhibition can lead to altered metabolic processes within cells, providing therapeutic benefits in conditions like diabetes or obesity.

Case Studies

Several case studies highlight the applications of this compound and its derivatives:

Case Study 1: Antimicrobial Efficacy
A study demonstrated that a related tetrahydropyrimidine derivative exhibited potent antibacterial activity against various strains of bacteria with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The presence of methoxy groups was found to enhance this activity.

Case Study 2: Anticancer Research
In another investigation, derivatives were tested for anticancer activity against several cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-12-6-7-13(2)16(10-12)24-21(26)19-14(3)23-22(27)25-20(19)15-8-9-17(28-4)18(11-15)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCTWRJZVRNIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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